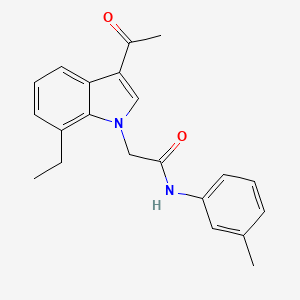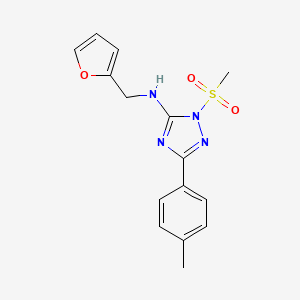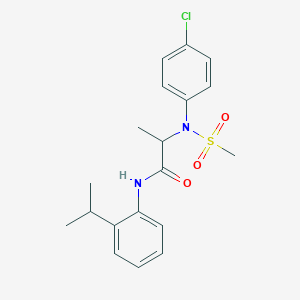![molecular formula C21H28N2O6S2 B4192330 N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B4192330.png)
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE
Overview
Description
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features both sulfonyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of a benzylamine derivative, followed by amide bond formation with a suitable carboxylic acid derivative. The reaction conditions often require the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanoate
- 3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanoic acid
Uniqueness
Compared to similar compounds, N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE may exhibit unique properties such as enhanced stability, specific reactivity, or improved biological activity. These differences can be attributed to the specific arrangement of functional groups and the overall molecular structure.
Properties
IUPAC Name |
3-benzylsulfonyl-N-[4-(3-ethoxypropylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-2-29-15-6-14-22-31(27,28)20-11-9-19(10-12-20)23-21(24)13-16-30(25,26)17-18-7-4-3-5-8-18/h3-5,7-12,22H,2,6,13-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDYLVJNWWMVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-BROMOBENZAMIDE](/img/structure/B4192254.png)
![N-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4192256.png)
![1-{2-[4-(BENZYLOXY)PHENYL]-3-HYDROXY-5-METHYLIMIDAZOL-4-YL}ETHANONE](/img/structure/B4192263.png)


![5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4192294.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4192299.png)
![N-[2-(propan-2-yl)phenyl]-4-[2-({[2-(propan-2-yl)phenyl]carbamothioyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B4192302.png)
![2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide](/img/structure/B4192304.png)
![2-(4-Chlorophenyl)-4-nitro-5-{[(oxolan-2-YL)methyl]amino}-2H-1,2,3-triazol-1-ium-1-olate](/img/structure/B4192311.png)

![6-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)

![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
